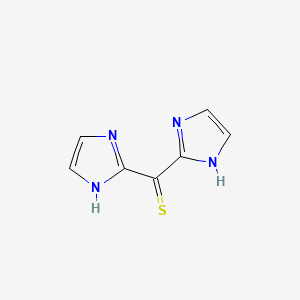

Thiocarbonyl diimidazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C7H6N4S |

|---|---|

Molecular Weight |

178.22 g/mol |

IUPAC Name |

bis(1H-imidazol-2-yl)methanethione |

InChI |

InChI=1S/C7H6N4S/c12-5(6-8-1-2-9-6)7-10-3-4-11-7/h1-4H,(H,8,9)(H,10,11) |

InChI Key |

SIISYXWWQBUDOP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(N1)C(=S)C2=NC=CN2 |

Origin of Product |

United States |

Foundational & Exploratory

The Synthesis of 1,1'-Thiocarbonyldiimidazole from Thiophosgene: A Senior Application Scientist's In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Versatile Reagent Demystified

In the landscape of modern organic synthesis, 1,1'-Thiocarbonyldiimidazole (TCDI) stands out as a remarkably versatile and pivotal reagent.[1][2] Its utility spans from classic named reactions to contemporary materials science, making a thorough understanding of its synthesis not just an academic exercise, but a practical necessity for chemists aiming to innovate. TCDI serves as a superior and safer alternative to the notoriously hazardous thiophosgene, effectively acting as a thiocarbonyl transfer agent.[3][4][5][6][7] This guide, crafted from the perspective of a seasoned application scientist, moves beyond a simple recitation of procedure. It aims to provide a deep, mechanistic understanding of the synthesis of TCDI from thiophosgene and imidazole, rooted in the principles of scientific integrity and practical, field-tested knowledge. We will explore not only the "how" but, more critically, the "why" behind each step, empowering you to not just replicate, but to innovate.

The Strategic Importance of 1,1'-Thiocarbonyldiimidazole in Modern Chemistry

1,1'-Thiocarbonyldiimidazole, a stable, crystalline solid, is the sulfur analog of the well-known peptide coupling reagent, 1,1'-carbonyldiimidazole (CDI).[3][4][6][7] Its significance lies in its ability to controllably deliver a thiocarbonyl moiety to a wide array of nucleophiles. This reactivity is harnessed in several key transformations:

-

The Corey-Winter Olefin Synthesis: A cornerstone of stereospecific olefin synthesis from 1,2-diols, this reaction relies on TCDI to form a cyclic thionocarbonate intermediate.[3][5]

-

The Barton-McCombie Deoxygenation: This powerful method for the deoxygenation of secondary alcohols utilizes TCDI to create an imidazolide derivative, a crucial intermediate in the radical-mediated reduction.[5][6]

-

Synthesis of Thioureas, Thioamides, and Thiocarbamates: TCDI provides a straightforward and efficient route to these important classes of compounds, which are prevalent in medicinal chemistry and materials science.[3][4][5][8]

-

Peptide Chemistry: Analogous to its oxygen counterpart, TCDI can be employed as a coupling reagent in peptide synthesis.[2][3][4][5][6]

-

Polymer Chemistry: It finds application as a chain transfer agent in RAFT/MADIX polymerization, offering precise control over polymer architecture.[1]

By synthesizing TCDI in-house, laboratories can ensure a fresh, high-purity supply of this critical reagent, avoiding the potential for degradation of commercially available material, which is sensitive to moisture.[1][9][10]

The Synthesis of 1,1'-Thiocarbonyldiimidazole: A Mechanistic and Practical Overview

The preparation of TCDI is conceptually straightforward, involving the reaction of thiophosgene with two equivalents of imidazole.[3][4][5][6][8] However, the highly toxic and reactive nature of thiophosgene necessitates a meticulously planned and executed procedure.

The Underlying Chemistry: A Nucleophilic Substitution Cascade

The reaction proceeds via a sequential nucleophilic substitution at the electrophilic carbon of thiophosgene.

-

Preparation of the Imidazole Solution: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an inert gas inlet, dissolve imidazole (2.2 equivalents) in anhydrous THF.

-

Cooling: Cool the stirred solution to 0°C using an ice bath.

-

Addition of Thiophosgene: Prepare a solution of thiophosgene (1 equivalent) in a small amount of anhydrous THF in the dropping funnel. Add the thiophosgene solution dropwise to the cooled imidazole solution over a period of 30-60 minutes.

-

Reaction: After the addition is complete, continue stirring the reaction mixture at 0°C for one hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.

-

Isolation of the Product: A white precipitate of imidazolium hydrochloride will form. Remove the precipitate by filtration through a fritted glass funnel under an inert atmosphere.

-

Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting yellow solid is the crude 1,1'-thiocarbonyldiimidazole.

-

Recrystallization: The crude product can be purified by recrystallization from a suitable solvent such as THF or by sublimation. [9]

Safety and Handling: A Non-Negotiable Priority

Thiophosgene is an extremely toxic, corrosive, and lachrymatory substance. [11][12][13][14]All manipulations involving thiophosgene must be conducted in a well-ventilated chemical fume hood. [15]

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles and a face shield are mandatory. [11][12]* Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile gloves). [15]* Lab Coat: A long-sleeved lab coat is essential to protect the skin. [13]* Respirator: A government-approved respirator should be available for emergency situations. [12][13]

Handling and Storage

-

Thiophosgene should be stored in a cool, dry, well-ventilated area, away from heat, sparks, and incompatible substances like water and alcohols. [11][12][15]* Handle under an inert atmosphere to prevent decomposition. [11][12]* All equipment used for handling thiophosgene must be thoroughly decontaminated. Do not recycle solvents from reactions involving thiophosgene. [15]

Emergency Procedures

-

Inhalation: Immediately move the affected person to fresh air. Seek immediate medical attention. [11]Do not use mouth-to-mouth resuscitation. [11]* Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention. [11]* Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. [11][13]Seek immediate medical attention. [11][13]* Spills: Evacuate the area and use appropriate absorbent materials for cleanup, ensuring proper personal protection.

Characterization and Quality Control

The purity of the synthesized TCDI is crucial for its successful application.

-

Melting Point: Pure 1,1'-thiocarbonyldiimidazole has a melting point in the range of 101-103°C. [4]* Spectroscopic Analysis:

-

¹H NMR: The proton NMR spectrum should show characteristic signals for the imidazole protons.

-

¹³C NMR: The carbon NMR spectrum will show a distinctive signal for the thiocarbonyl carbon.

-

IR Spectroscopy: The infrared spectrum will exhibit a strong absorption band corresponding to the C=S stretching vibration.

-

Conclusion: Empowering Synthesis Through Fundamental Understanding

The synthesis of 1,1'-thiocarbonyldiimidazole from thiophosgene is a gateway to a vast array of synthetic transformations. By understanding the underlying mechanism, mastering the practical aspects of the procedure, and, above all, prioritizing safety, researchers can confidently produce this invaluable reagent. This guide has aimed to provide not just a protocol, but a comprehensive understanding that empowers the user to troubleshoot, adapt, and ultimately, innovate in their synthetic endeavors.

References

- NINGBO INNO PHARMCHEM CO.,LTD. 1,1′-Thiocarbonyldiimidazole (TCDI): A Versatile Reagent in Organic Synthesis and Biochemical Applications.

- Guidechem. What is the Role of 1,1'-Thiocarbonyldiimidazole in Organic Synthesis? - FAQ.

- Safety Measure to Follow When Working With Thiophosgene. (2020).

- Cole-Parmer. Material Safety Data Sheet - Thiophosgene 95-98%.

- The Brückner Research Group. CB-LSOP-Thiophosgene.docx.

- Wikipedia. Thiocarbonyldiimidazole.

- 1,1′-Thiocarbonyldiimidazole – Applications, Properties, and Industrial Importance. (2025).

- Thiophosgene(463-71-8)MSDS Melting Point Boiling Density Storage Transport.

- ChemicalBook. 1,1'-Thiocarbonyldiimidazole-Application. (2020).

- lifechem pharma. Thiocarbonyl Diimidazole.

- NOAA. THIOPHOSGENE - CAMEO Chemicals.

- Thiocarbonyldiimidazole Manufacturers. (2020).

- ChemicalBook. 1,1′-Thiocarbonyldiimidazole | 6160-65-2.

- moltus research laboratories private limited. 1,1'-Thiocarbonyldiimidazole - Synthesis Of Thiocarbamates And Thioamides. (2022).

- ChemicalBook. 1,1'-Thiocarbonyldiimidazole: properties, applications and safety. (2023).

- Sharma, S. (1978). Thiophosgene in Organic Synthesis. ResearchGate.

- Process for the production of N,N-carbonyl diimidazole. (2002). European Patent Office - EP 1258479 A2.

- 1,1'-carbonyldiimidazole - Organic Syntheses Procedure.

- Thiophosgene - React with Water to Develop Carbon Disulfide. (2023).

Sources

- 1. nbinno.com [nbinno.com]

- 2. 1,1′-Thiocarbonyldiimidazole – Applications, Properties, and Industrial Importance [moltuslab.com]

- 3. Page loading... [guidechem.com]

- 4. Thiocarbonyldiimidazole - Wikipedia [en.wikipedia.org]

- 5. 1,1'-Thiocarbonyldiimidazole-Application_Chemicalbook [chemicalbook.com]

- 6. lifechempharma.com [lifechempharma.com]

- 7. Thiocarbonyldiimidazole Manufacturers [moltuslab.com]

- 8. 1,1\\\'-Thiocarbonyldiimidazole - Synthesis Of Thiocarbamates And Thioamides [moltuslab.com]

- 9. 1,1'-Thiocarbonyldiimidazole | 6160-65-2 [chemicalbook.com]

- 10. 1,1'-Thiocarbonyldiimidazole: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. Thiophosgene(463-71-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 13. Safety Measure to Follow When Working With Thiophosgene [moltuslab.com]

- 14. Thiophosgene - React with Water to Develop Carbon Disulfide [moltuslab.com]

- 15. bruckner.research.uconn.edu [bruckner.research.uconn.edu]

An In-depth Technical Guide to the Spectroscopic Properties of 1,1'-Thiocarbonyldiimidazole (TCDI)

Introduction

1,1'-Thiocarbonyldiimidazole (TCDI) is a versatile organosulfur compound featuring a central thiocarbonyl group flanked by two imidazole rings.[1] As the sulfur analog of the widely used coupling reagent 1,1'-carbonyldiimidazole (CDI), TCDI serves as a crucial reagent in a variety of organic transformations.[1][2][3] It is particularly valued as a safer and more stable alternative to the highly toxic thiophosgene for thiocarbonyl group transfer.[3][4] Its applications are extensive, ranging from the classic Corey-Winter olefin synthesis and Barton-McCombie deoxygenation to the synthesis of thioamides, thiocarbamates, and advanced polymers via RAFT/MADIX polymerization.[1][3][4][5][6]

A thorough understanding of the spectroscopic properties of TCDI is paramount for researchers, scientists, and drug development professionals. Spectroscopic analysis provides an unambiguous confirmation of the molecule's identity and purity and allows for real-time monitoring of reactions where TCDI is a reactant or intermediate. This guide offers a detailed examination of the key spectroscopic characteristics of TCDI, grounded in fundamental principles and supported by practical, field-proven methodologies.

Molecular Structure and its Spectroscopic Implications

The spectroscopic behavior of TCDI is a direct consequence of its unique molecular architecture. The key features are the thiocarbonyl (C=S) group and the two aromatic imidazole rings.

-

Thiocarbonyl Group (C=S): The C=S double bond is weaker and more polarizable than its C=O counterpart due to less efficient p-orbital overlap between carbon and the larger sulfur atom.[7] This inherent weakness influences its vibrational frequency in IR spectroscopy and the chemical shift of the carbon atom in ¹³C NMR. Furthermore, the presence of non-bonding electrons on the sulfur atom gives rise to characteristic electronic transitions (n→π*) in UV-Visible spectroscopy.[7][8]

-

Imidazole Rings: The two planar, aromatic imidazole rings are linked to the central carbon via nitrogen atoms. The protons and carbons of these rings produce distinct signals in NMR spectra, whose chemical shifts are sensitive to the electron-withdrawing nature of the central thiocarbonyl group.

Below is a diagram illustrating the molecular structure of TCDI.

Caption: Molecular structure of 1,1'-Thiocarbonyldiimidazole (TCDI).

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. For TCDI, the most significant feature arises from the thiocarbonyl group.

Theoretical Basis: Thiocarbonyl compounds are often colored due to the relatively low energy required for the n→π* electronic transition.[7] The non-bonding (n) electrons on the sulfur atom are promoted to an anti-bonding π* orbital of the C=S bond. This transition is symmetry-forbidden, resulting in a weak absorption band (low molar absorptivity, ε) at a longer wavelength, typically in the visible or near-UV region. A more intense π→π* transition occurs at a shorter wavelength, usually in the UV region.[8]

Expected Data & Interpretation: TCDI exhibits a weak n→π* absorption band at a longer wavelength, which is characteristic of the thiocarbonyl chromophore. A much stronger π→π* absorption, involving the imidazole rings and the C=S bond, is expected at a shorter wavelength. The exact λmax can be influenced by the solvent polarity.

Experimental Protocol: UV-Vis Spectrum Acquisition

-

Sample Preparation: Prepare a dilute solution of TCDI (e.g., 0.01-0.1 mg/mL) in a UV-grade solvent such as acetonitrile or dichloromethane. A quartz cuvette with a 1 cm path length is required.

-

Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Record a baseline spectrum with the cuvette filled only with the solvent.

-

Data Acquisition: Record the spectrum of the TCDI solution over a range of 200-800 nm.

-

Analysis: Identify the wavelength of maximum absorbance (λmax) and calculate the molar absorptivity (ε) if the concentration is known accurately.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying functional groups based on their characteristic vibrational frequencies.

Theoretical Basis: The key vibrational mode for TCDI is the C=S stretching vibration. Compared to a C=O stretch (typically 1650-1800 cm⁻¹), the C=S stretch is found at a much lower frequency and is of medium-to-weak intensity.[7] This is due to the larger mass of the sulfur atom and the lower bond strength of the C=S double bond. Other important vibrations include C-N stretching and the characteristic modes of the imidazole ring.

Expected Data & Interpretation: The IR spectrum of TCDI will be characterized by:

-

C=S Stretch: A medium-intensity band in the range of 1100-1300 cm⁻¹.[7]

-

C-N Stretch: Strong bands typically observed between 1250-1350 cm⁻¹.

-

Imidazole Ring Vibrations: A series of sharp peaks corresponding to C=C and C=N stretching within the aromatic rings, typically in the 1400-1600 cm⁻¹ region, and C-H bending vibrations.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

-

Sample Preparation: Place a small amount of solid, powdered TCDI directly onto the ATR crystal (e.g., diamond or germanium).

-

Instrument Setup: Ensure the ATR accessory is clean and a background spectrum has been collected.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans over the range of 4000-400 cm⁻¹.

-

Analysis: Process the spectrum (e.g., baseline correction) and identify the principal absorption bands, assigning them to their corresponding functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

Theoretical Basis: The ¹H NMR spectrum of TCDI is expected to show three distinct signals corresponding to the three non-equivalent protons on each of the chemically identical imidazole rings. The chemical shifts will be influenced by the aromatic nature of the ring and the electron-withdrawing effect of the thiocarbonyl group.

Expected Data & Interpretation: In a solvent like CDCl₃, the spectrum would typically display:

-

A signal for the proton at the C2 position of the imidazole ring (between the two nitrogen atoms).

-

Two distinct signals for the protons at the C4 and C5 positions. The integration of these peaks should be in a 1:1:1 ratio (or 2:2:2 for both rings).

¹³C NMR Spectroscopy

Theoretical Basis: The most diagnostic signal in the ¹³C NMR spectrum of TCDI is that of the thiocarbonyl carbon. Thiocarbonyl carbons are significantly deshielded and appear at a very low field (high ppm value), typically 35-65 ppm further downfield than their carbonyl analogs.[7] The three distinct carbon atoms of the imidazole rings will also be visible in the aromatic region.

Expected Data & Interpretation:

-

C=S Carbon: A signal well downfield, often exceeding 180 ppm. For TCDI, the chemical shift is approximately 182.5 ppm.

-

Imidazole Carbons: Three signals in the aromatic region (typically 115-140 ppm) corresponding to the C2, C4, and C5 carbons of the imidazole rings.

Experimental Protocol: NMR Spectrum Acquisition The following workflow diagram illustrates the general procedure for acquiring NMR data.

Caption: General experimental workflow for NMR spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering structural clues.

Theoretical Basis: Using a soft ionization technique like Electrospray Ionization (ESI), the mass spectrum of TCDI should prominently feature the protonated molecular ion [M+H]⁺. The exact mass of this ion can be used to confirm the elemental composition. Fragmentation patterns can arise from the cleavage of the C-N bonds linking the imidazole rings to the central carbon, or from fragmentation of the imidazole rings themselves.[9][10]

Expected Data & Interpretation:

-

Molecular Ion: TCDI has a molecular weight of 178.21 g/mol .[1] The high-resolution mass spectrum should show an [M+H]⁺ ion at m/z 179.033.

-

Key Fragments: Common fragments would likely include ions corresponding to the loss of one or both imidazole moieties.

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a very dilute solution of TCDI (e.g., 1-10 µg/mL) in a solvent compatible with mass spectrometry, such as methanol or acetonitrile.

-

Instrument Setup: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

-

Analysis: Identify the molecular ion peak and any significant fragment ions. Compare the observed m/z values with theoretical values.

Summary of Spectroscopic Data

The table below provides a consolidated summary of the key spectroscopic data for 1,1'-Thiocarbonyldiimidazole.

| Spectroscopic Technique | Feature | Characteristic Value / Range |

| UV-Visible | n→π* transition | Weak absorption at longer wavelength |

| π→π* transition | Strong absorption at shorter wavelength | |

| Infrared (IR) | C=S stretch | 1100 - 1300 cm⁻¹ (medium intensity)[7] |

| Imidazole ring modes | ~1400 - 1600 cm⁻¹ | |

| ¹H NMR (CDCl₃) | Imidazole Protons | 3 distinct signals in the aromatic region |

| ¹³C NMR (CDCl₃) | C=S Carbon | ~182.5 ppm |

| Imidazole Carbons | 3 signals (~115-140 ppm) | |

| Mass Spectrometry (ESI) | Molecular Weight | 178.21 g/mol [1] |

| [M+H]⁺ Ion | m/z ≈ 179.033 |

Conclusion

The spectroscopic profile of 1,1'-thiocarbonyldiimidazole is distinct and informative. Each analytical technique—UV-Vis, IR, NMR, and Mass Spectrometry—provides a unique piece of the structural puzzle. The characteristic downfield shift of the thiocarbonyl carbon in the ¹³C NMR spectrum, the C=S stretching frequency in the IR spectrum, and the n→π* transition in the UV-Vis spectrum serve as definitive fingerprints for this important synthetic reagent. Mastery of these spectroscopic signatures enables researchers to confidently identify TCDI, assess its purity, and effectively monitor its role in complex chemical transformations, thereby upholding the principles of scientific integrity and experimental reproducibility.

References

-

Stoltz, B. M. (n.d.). Selected Reactions of Thiocarbonyl Compounds. Caltech. Retrieved from [Link]

-

Wikipedia. (2023). Thiocarbonyldiimidazole. Retrieved from [Link]

-

Kılıç, H. (2008). Ultraviolet-visible study of tautomeric behavior of some carbonyl and thiocarbonyl pyrimidine derivatives: experimental evidence of enolization and thioketonization. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 71(1), 175-185. Retrieved from [Link]

-

Grin, M. A., et al. (2023). Thiocarbonyl Derivatives of Natural Chlorins: Synthesis Using Lawesson's Reagent and a Study of Their Properties. Molecules, 28(10), 4209. Retrieved from [Link]

-

ResearchGate. (n.d.). Hydrolysis evaluation by UV-vis spectroscopy of thioaminals 9, 11 and 14. Retrieved from [Link]

-

Moltus Research Laboratories. (2022). 1,1'-Thiocarbonyldiimidazole - Synthesis Of Thiocarbamates And Thioamides. Retrieved from [Link]

-

Wikipedia. (2023). Carbonyldiimidazole. Retrieved from [Link]

-

SLS Lab Supplies. (n.d.). 1,1-Thiocarbonyldiimidazole, >=95.0% (S). Retrieved from [Link]

-

Kumar, S. (2006). Ultraviolet and Visible Spectroscopy. Guru Nanak Dev University. Retrieved from [Link]

-

SLS Lab Supplies. (n.d.). 1,1-Thiocarbonyldiimidazole, technical grade, 90%. Retrieved from [Link]

-

SpectraBase. (n.d.). 1,1'-Carbonyldiimidazole. Retrieved from [Link]

-

ResearchGate. (n.d.). Derivatization reaction using 1,1′‐carbonyldiimidazole (CDI). Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of imidazole, ZnImCP and S-ZnImCPs. Retrieved from [Link]

-

Rouse, J. C., & Vath, J. E. (1996). A comparison of the peptide fragmentation obtained from a reflector matrix-assisted laser desorption-ionization time-of-flight and a tandem four sector mass spectrometer. Journal of the American Society for Mass Spectrometry, 7(6), 541-551. Retrieved from [Link]

-

Al-Salahi, R., & Al-Omar, M. A. (2010). Synthesis and Mass Spectral Fragmentation Patterns of some 2-Thiohydantoin, Salicyladazine and Pyradazine Derivatives. RACO. Retrieved from [Link]

-

Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-2379. Retrieved from [Link]

Sources

- 1. Thiocarbonyldiimidazole - Wikipedia [en.wikipedia.org]

- 2. Carbonyldiimidazole - Wikipedia [en.wikipedia.org]

- 3. 1,1'-Thiocarbonyldiimidazole-Application_Chemicalbook [chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. 1,1\\\'-Thiocarbonyldiimidazole - Synthesis Of Thiocarbamates And Thioamides [moltuslab.com]

- 6. scientificlabs.com [scientificlabs.com]

- 7. stoltz2.caltech.edu [stoltz2.caltech.edu]

- 8. uobabylon.edu.iq [uobabylon.edu.iq]

- 9. raco.cat [raco.cat]

- 10. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Reactivity of Thiocarbonyl Diimidazole with Nucleophiles

Abstract

1,1'-Thiocarbonyldiimidazole (TCDI) is a versatile and highly reactive reagent in organic synthesis, primarily functioning as a thiocarbonyl transfer agent.[1][2] This guide provides a comprehensive overview of the reactivity of TCDI with a diverse range of nucleophiles, including alcohols, amines, thiols, and carbanions. The underlying mechanisms of these reactions are discussed in detail, supported by established synthetic methodologies and field-proven insights. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique reactivity of TCDI in their synthetic endeavors.

Introduction to 1,1'-Thiocarbonyldiimidazole (TCDI)

1,1'-Thiocarbonyldiimidazole (TCDI) is the sulfur analog of the well-known peptide coupling reagent, carbonyldiimidazole (CDI).[3][4] Structurally, it is a thiourea derivative containing two imidazole rings attached to a central thiocarbonyl group.[3] This arrangement makes the imidazole groups excellent leaving groups, rendering the thiocarbonyl carbon highly electrophilic and susceptible to nucleophilic attack.[3][5]

TCDI is a stable, yellow crystalline solid that is commercially available but can also be synthesized by reacting thiophosgene with two equivalents of imidazole.[3][4] A key advantage of TCDI is its role as a safer alternative to the highly toxic thiophosgene.[2][3] Its stability, ease of handling, and solubility in common organic solvents contribute to its widespread use in various synthetic transformations.[4][5]

The primary utility of TCDI stems from its ability to act as a thiocarbonyl transfer agent, facilitating the formation of thiocarbonates, thioamides, thiocarbamates, and other sulfur-containing compounds.[1][3][6] These transformations are integral to several named reactions and synthetic strategies, including the Corey-Winter olefination and the Barton-McCombie deoxygenation.[2]

General Mechanism of Nucleophilic Acyl Substitution

The reactivity of TCDI with nucleophiles follows a general nucleophilic acyl substitution pathway. The lone pair of electrons on the nucleophile attacks the electrophilic carbon of the thiocarbonyl group. This leads to the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate results in the expulsion of one of the imidazole rings as an excellent leaving group (imidazole anion, which is subsequently protonated). This process can be repeated, leading to the displacement of the second imidazole group, depending on the stoichiometry and the nature of the nucleophile.

Diagram: General Mechanism of TCDI with Nucleophiles

Caption: General reaction pathway of TCDI with nucleophiles.

Reactivity with Alcohols: Formation of Thiocarbonates

The reaction of TCDI with alcohols is a cornerstone of its synthetic utility, leading to the formation of thiocarbonates. This transformation is pivotal in two major named reactions: the Corey-Winter olefination and the Barton-McCombie deoxygenation.

Corey-Winter Olefination

The Corey-Winter olefination provides a stereospecific method for converting 1,2-diols into olefins.[7][8] The first step involves the reaction of the diol with TCDI to form a cyclic thiocarbonate.[9][10] This reaction is typically carried out by refluxing the diol with TCDI in a suitable solvent like toluene.[8] The subsequent step involves the decomposition of the cyclic thiocarbonate, usually with a trivalent phosphorus compound like trimethyl phosphite, to yield the corresponding alkene in a stereospecific manner.[7][11] A cis-diol will yield a cis-alkene, and a trans-diol will produce a trans-alkene.[7]

Diagram: Corey-Winter Olefination Workflow

Caption: Key steps in the Corey-Winter olefination.

Barton-McCombie Deoxygenation

The Barton-McCombie deoxygenation is a radical-mediated reaction that removes a hydroxyl group from an organic compound.[12][13] The initial step involves the conversion of the alcohol into a thiocarbonyl derivative, such as a thionoester or xanthate.[14][15] TCDI is a common reagent for this purpose, reacting with the alcohol to form an imidazole-1-thiocarbonyl derivative (imidazolide).[6] This intermediate is then treated with a radical initiator, such as azobisisobutyronitrile (AIBN), and a radical source, typically tributyltin hydride (Bu₃SnH), to effect the deoxygenation.[13][14] The driving force for this reaction is the formation of a very stable tin-sulfur bond.[16]

Experimental Protocol: Synthesis of a Thiocarbonate for Barton-McCombie Deoxygenation

-

Reaction Setup: A flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser is charged with the alcohol (1.0 equivalent).

-

Solvent Addition: Anhydrous toluene is added to dissolve the alcohol.

-

Reagent Addition: 1,1'-Thiocarbonyldiimidazole (1.1 equivalents) is added to the solution at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Conditions: The reaction mixture is heated to reflux and stirred for a period determined by thin-layer chromatography (TLC) monitoring until the starting alcohol is consumed.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and concentrated under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired thiocarbonate.

Reactivity with Amines: Synthesis of Thioureas

TCDI reacts readily with primary and secondary amines to produce thioureas. This reaction is highly efficient and proceeds under mild conditions. The general procedure involves the condensation of an amine with TCDI, followed by the addition of a second amine to yield the desired substituted thiourea.[17][18] This methodology is particularly useful for the synthesis of heterocyclic thiourea compounds, which have shown potential as non-nucleoside inhibitors of HIV-1 reverse transcriptase.[18][19]

The reaction proceeds through an isothiocyanate intermediate when a primary amine is used.[20] The imidazole byproduct from the reaction can sometimes catalyze side reactions or affect the solubility of the product.[21]

Table: Synthesis of Heterocyclic Thioureas using TCDI

| Amine 1 | Amine 2 | Solvent | Yield (%) | Reference |

| Substituted heterocyclic amine | Disubstituted phenylethylamine | DMF | 60-80 | [18] |

| Substituted heterocyclic amine | Amino acid methyl ester HCl | DMF | 65-85 | [19] |

| 2,4-dimethoxybenzylamine | Hydroxylamine | - | - | [20] |

Reactivity with Thiols: Formation of Dithiocarbonates

The reaction of TCDI with thiols leads to the formation of dithiocarbonates. This reaction is analogous to the reaction with alcohols and amines. While less commonly cited in the context of major named reactions, this transformation is valuable for the synthesis of sulfur-rich compounds and has applications in polymer chemistry. For instance, TCDI can be used in the preparation of chain transfer agents for Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.[22][23]

The synthesis of polydithiocarbonates has been achieved using the oxygen analog, CDI, with dithiols, highlighting the potential for TCDI in similar polymerizations.[24] The reactivity of thiols with TCDI is generally high due to the strong nucleophilicity of the thiol sulfur atom.[25]

Other Nucleophiles and Applications

TCDI's reactivity extends beyond alcohols, amines, and thiols. It can react with a variety of other nucleophiles and finds applications in diverse areas of chemistry.

-

Peptide Coupling: Similar to its oxygen analog CDI, TCDI can be used for peptide coupling, although this application is less common.[3][26]

-

Synthesis of Thiocarbamates: TCDI is a valuable reagent for the synthesis of thiocarbamates.[3][4][6]

-

Analytical Chemistry: TCDI has been used as a derivatizing agent in analytical chemistry, for example, in the determination of plasma cysteine and homocysteine levels.[5]

-

Biochemical Synthesis: It is a useful reagent in various biochemical syntheses.[2][22]

Safety and Handling

TCDI is a moisture-sensitive compound and should be stored under an inert atmosphere in a cool, dry place.[1][22] While it is a safer alternative to thiophosgene, appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling the reagent. Reactions involving TCDI should be conducted in a well-ventilated fume hood.

Conclusion

1,1'-Thiocarbonyldiimidazole is a powerful and versatile reagent in organic synthesis, offering a safe and efficient means of transferring a thiocarbonyl group to a variety of nucleophiles. Its importance is underscored by its central role in key transformations such as the Corey-Winter olefination and the Barton-McCombie deoxygenation. Understanding the nuances of its reactivity with different nucleophiles allows chemists to harness its full potential in the synthesis of complex molecules, from pharmaceuticals to advanced materials. The continued exploration of TCDI's reactivity is expected to unveil new synthetic methodologies and applications in the years to come.

References

-

Barton–McCombie deoxygenation. Wikipedia. [Link]

-

Barton-McCombie Reaction: Mechanism & Examples. NROChemistry. [Link]

-

Corey-Winter Olefination. YouTube. [Link]

-

1,1′-Thiocarbonyldiimidazole (TCDI): A Versatile Reagent in Organic Synthesis and Biochemical Applications. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Barton–McCombie deoxygenation. Grokipedia. [Link]

-

Corey–Winter olefin synthesis. Wikipedia. [Link]

-

Corey-Winter Olefination. NROChemistry. [Link]

-

Corey-Winter Olefin Synthesis. Organic Chemistry Portal. [Link]

-

Barton-McCombie Reaction. Organic Chemistry Portal. [Link]

-

Synthesis of Substituted Heterocyclic Thiourea Compounds. Ingenta Connect. [Link]

-

1,1'-Thiocarbonyldiimidazole (TCDI): A Versatile Reagent in Organic Synthesis and Materials Science. Speciality Chemicals Magazine. [Link]

-

Synthesis of Heterocyclic Thiourea Compounds with Amino Acid Side Chain as Nonnucleoside Inhibitors of HIV-1 Reverse Transcriptase. Synthetic Communications. [Link]

-

Synthesis of Substituted Heterocyclic Thiourea Compounds. Taylor & Francis Online. [Link]

-

Thiocarbonyldiimidazole. Wikipedia. [Link]

-

Imidazole Transfer from 1,1'-Carbonyldimidazole and 1,1'-(Thiocarbonyl)diimidazole to Alcohols. A New Protocol for the Conversion of Alcohols to Alkylheterocycles. PubMed. [Link]

-

Synthesis of N-hydroxythiourea. PubMed. [Link]

-

Straightforward synthesis of aliphatic polydithiocarbonates from commercially available starting materials. Polymer Chemistry. [Link]

-

1,1'-Thiocarbonyldiimidazole - Synthesis Of Thiocarbamates And Thioamides. Moltus Research Laboratories Private Limited. [Link]

-

Imidazole Transfer from 1,1'-Carbonyldimidazole and 1,1'-(Thiocarbonyl)diimidazole to Alcohols. A New Protocol for the Conversion of Alcohols to Alkylheterocycles. The Journal of Organic Chemistry. [Link]

-

The Role of N,N'-Thiocarbonyldiimidazole in Biochemical Applications. LinkedIn. [Link]

-

(Thiocarbonyl)imidazolides. Chemistry LibreTexts. [Link]

-

Carbonyldiimidazole (CDI). Wordpress. [Link]

-

Aqueous synthesis of peptide thioesters from amino acids and a thiol using 1,1'-carbonyldiimidazole. PubMed. [Link]

-

The Reaction of Carbonyldiimidazole with Alcohols to Form Carbamates and N-Alkylimidazoles. ResearchGate. [Link]

-

Thiocarbamate synthesis by carbamoylation. Organic Chemistry Portal. [Link]

-

Thiocarbamate synthesis by thioacylation. Organic Chemistry Portal. [Link]

-

Synthesis and application of thiocarbamates via thiol-dioxazolone modified Lossen rearrangement. Chemical Communications. [Link]

-

PRACTICAL SYNTHESIS OF AROMATIC DITHIOCARBAMATES. PMC. [Link]

-

Synthesis of Secondary Amides from Thiocarbamates. Vrije Universiteit Amsterdam. [Link]

-

Alcoholysis/hydrolysis of 1,1′-carbonyldiimidazole as a means of preparing unprecedented, imidazole-containing one-dimensional coordination polymers of copper(II). Dalton Transactions. [Link]

-

Previous work on synthesis of dithiocarbamates. ResearchGate. [Link]

-

Development of a Mechanism-Based Kinetic Model and Process Optimization Incorporating Imidazole Autocatalysis in a 1,1′-Thiocarbonyldiimidazole-Mediated Thiocarbonyl Transfer. ACS Publications. [Link]

-

Selected Reactions of Thiocarbonyl Compounds. Caltech. [Link]

-

Reactions of Thiols. Chemistry Steps. [Link]

-

Regioselective reaction of imidazole-2-thiols with N-sulfonylphenyldichloroacetaldimines: en route to novel sulfonylamino-substituted imidazo[2,1-b]thiazoles and thiazolo[3,2-a]benzimidazoles. SciSpace. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Thiocarbonyldiimidazole - Wikipedia [en.wikipedia.org]

- 4. lifechempharma.com [lifechempharma.com]

- 5. 1,1'-Thiocarbonyldiimidazole: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 6. 1,1'-Thiocarbonyldiimidazole-Application_Chemicalbook [chemicalbook.com]

- 7. Corey–Winter olefin synthesis - Wikipedia [en.wikipedia.org]

- 8. Corey-Winter Olefination | NROChemistry [nrochemistry.com]

- 9. youtube.com [youtube.com]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. Corey-Winter Olefin Synthesis [organic-chemistry.org]

- 12. Barton–McCombie deoxygenation - Wikipedia [en.wikipedia.org]

- 13. Barton-McCombie Reaction: Mechanism & Examples| NROChemistry [nrochemistry.com]

- 14. alfa-chemistry.com [alfa-chemistry.com]

- 15. grokipedia.com [grokipedia.com]

- 16. Barton-McCombie Reaction [organic-chemistry.org]

- 17. Synthesis of Substituted Heterocyclic Thiourea Compounds: Ingenta Connect [ingentaconnect.com]

- 18. tandfonline.com [tandfonline.com]

- 19. tandfonline.com [tandfonline.com]

- 20. Synthesis of N-hydroxythiourea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. 1,1'-Thiocarbonyldiimidazole | 6160-65-2 [chemicalbook.com]

- 23. 1,1 -Thiocarbonyldiimidazole = 95.0 S 6160-65-2 [sigmaaldrich.com]

- 24. Straightforward synthesis of aliphatic polydithiocarbonates from commercially available starting materials - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY00990K [pubs.rsc.org]

- 25. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]

- 26. nbinno.com [nbinno.com]

A Senior Application Scientist's Guide to the Mechanism and Application of 1,1'-Thiocarbonyldiimidazole (TCDI)

Abstract

1,1'-Thiocarbonyldiimidazole (TCDI) has established itself as an indispensable reagent in modern organic synthesis, prized for its versatile reactivity and its role as a safer, solid substitute for the highly toxic thiophosgene.[1][2][3] Structurally analogous to the well-known coupling reagent carbonyldiimidazole (CDI), TCDI's utility stems from its function as a highly efficient thiocarbonyl transfer agent.[1][2] This guide provides an in-depth exploration of the core mechanisms governing TCDI's reactivity. We will dissect its role in cornerstone reactions such as the Corey-Winter olefination and Barton-McCombie deoxygenation, and extend the discussion to its applications in peptide synthesis and polymer chemistry. The narrative is grounded in field-proven insights, focusing on the causality behind experimental choices to provide researchers with a robust framework for application and troubleshooting.

Core Principles of TCDI Reactivity: A Mechanistic Overview

At its core, the utility of 1,1'-Thiocarbonyldiimidazole (TCDI) is predicated on the high reactivity of its thiocarbonyl group, which is flanked by two imidazole rings. The imidazole moieties are excellent leaving groups, a property that facilitates the transfer of the C=S unit to a wide array of nucleophiles.[2][3]

The fundamental reaction mechanism begins with the nucleophilic attack on the electrophilic carbon of the thiocarbonyl group. This initial step is often the rate-determining step and can be influenced by the nucleophilicity of the attacking species and the reaction conditions.

Caption: General mechanism of nucleophilic attack on TCDI.

A noteworthy aspect of TCDI's reactivity is the phenomenon of imidazole autocatalysis.[4] The imidazole released as a byproduct during the reaction can act as a nucleophilic catalyst, activating the TCDI molecule to form a more reactive cationic species, thereby accelerating the coupling process.[4] This self-validating aspect of the reaction system is crucial for process optimization, particularly in large-scale syntheses where reaction kinetics are paramount.[5]

Physicochemical Properties

A thorough understanding of a reagent's properties is fundamental to its effective application. The key properties of TCDI are summarized below. Its sensitivity to moisture necessitates handling under an inert atmosphere to maintain its reactivity.[6][7]

| Property | Value | Source(s) |

| Chemical Formula | C₇H₆N₄S | [2] |

| Molar Mass | 178.21 g·mol⁻¹ | [2] |

| Appearance | Yellow powder | [7][8] |

| Melting Point | 101 to 103 °C (lit.) | [2] |

| Solubility | Soluble in THF, toluene, dichloromethane | [7][9] |

| Storage | 2-8°C, under inert atmosphere | [9] |

Application in Deoxygenation Reactions

TCDI is a cornerstone reagent for two major deoxygenation strategies in organic synthesis, providing reliable pathways to remove hydroxyl groups.

The Corey-Winter Olefination: Stereospecific Alkene Synthesis

The Corey-Winter olefination is a powerful and stereospecific method for converting 1,2-diols into alkenes.[10][11] This transformation is critical in the synthesis of complex molecules where control over double bond geometry is essential.[12] The reaction proceeds in two distinct, high-yielding stages.

Mechanism:

-

Formation of a Cyclic Thiocarbonate: The vicinal diol reacts with TCDI to form a 1,3-dioxolane-2-thione, commonly known as a cyclic thiocarbonate.[3][13] This step involves two sequential nucleophilic attacks by the hydroxyl groups on TCDI, with the elimination of two equivalents of imidazole. The choice of a high-boiling solvent like toluene and reflux conditions is often necessary to drive this reaction to completion, especially with sterically hindered diols.[13]

-

Desulfurization and Elimination: The cyclic thiocarbonate is then treated with a thiophilic phosphorus reagent, typically trimethyl phosphite (P(OMe)₃).[10][13] The phosphite attacks the sulfur atom, driven by the formation of a very strong P=S double bond.[10][12] This leads to the extrusion of the sulfur and the formation of a carbene intermediate, which subsequently collapses to release carbon dioxide and furnish the desired alkene.[10][14] The elimination is a stereospecific cis-elimination, meaning a cis-diol will yield a cis-alkene, and a trans-diol will yield a trans-alkene.[10][13]

Caption: Workflow for the Corey-Winter Olefination.

Experimental Protocol: Synthesis of an Alkene from a 1,2-Diol This protocol is a representative example and should be adapted based on the specific substrate.

-

Thiocarbonate Formation:

-

To a solution of the 1,2-diol (1.0 eq) in anhydrous toluene (approx. 0.01 M), add 1,1'-Thiocarbonyldiimidazole (TCDI) (1.5-10.0 eq). The use of excess TCDI is often required to drive the reaction to completion.[13]

-

Heat the reaction mixture to reflux and stir for 12-48 hours. Monitor the reaction progress by TLC or LC-MS. The causality for the long reaction time is the need to overcome the potential steric hindrance in forming the cyclic intermediate.

-

Cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.[13]

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude residue by column chromatography (silica gel) to yield the pure cyclic thionocarbonate.[13]

-

-

Alkene Formation:

-

Dissolve the purified cyclic thionocarbonate (1.0 eq) in excess trimethyl phosphite (P(OMe)₃ can often be used as the solvent).

-

Heat the solution to reflux and stir for 12-48 hours. This step is self-validating; the formation of the highly stable P=S bond in the byproduct O=P(OMe)₃ drives the reaction forward.

-

Monitor the reaction by GC or TLC until the starting material is consumed.

-

Cool the reaction and remove the excess trimethyl phosphite under reduced pressure (high vacuum).

-

Purify the residue by column chromatography to afford the desired alkene.[13]

-

The Barton-McCombie Deoxygenation: Radical-Based Reduction

The Barton-McCombie reaction provides an efficient method for the deoxygenation of non-vicinal alcohols, converting them into alkanes.[1][3] The process hinges on the formation of a thiocarbonyl derivative of the alcohol, which then undergoes a radical-initiated chain reaction.

Mechanism:

-

Thiocarbonyl Derivative Formation: The alcohol is first treated with TCDI to form an imidazole-1-thiocarbonyl derivative (an imidazolide).[3] This step converts the robust C-O bond into a weaker C-S bond, priming it for radical cleavage. The reaction is typically performed under neutral conditions, making it compatible with a wide range of functional groups.[3]

-

Radical Chain Reaction: The thiocarbonyl derivative is then treated with a radical initiator (e.g., AIBN) and a radical source, classically tri-n-butyltin hydride (Bu₃SnH).[3][15]

-

Initiation: AIBN decomposes upon heating to generate radicals, which abstract a hydrogen atom from Bu₃SnH to produce the tributyltin radical (Bu₃Sn•).

-

Propagation: The Bu₃Sn• radical attacks the thiocarbonyl sulfur atom. The intermediate radical fragments to release an alkyl radical (R•) and a stable tin-sulfur byproduct. This alkyl radical then abstracts a hydrogen atom from another molecule of Bu₃SnH to form the alkane product and regenerate the Bu₃Sn• radical, which continues the chain.

-

The reliance on toxic tin hydrides has led to the development of safer, alternative hydrogen atom donors.[16] However, the core mechanism involving the TCDI-derived intermediate remains a cornerstone of this synthetic strategy.

Caption: Workflow for the Barton-McCombie Deoxygenation.

Broader Synthetic Applications

Beyond deoxygenation, TCDI's role as a thiocarbonyl transfer agent extends to several other key transformations.

Peptide Coupling and Protecting Group Chemistry

In biochemical synthesis, TCDI functions analogously to its oxygen counterpart, CDI, as an efficient coupling reagent for forming peptide bonds.[1][9][17] It activates the carboxylic acid group of an amino acid, forming a reactive intermediate that readily undergoes nucleophilic attack by the amino group of another amino acid.[17] Furthermore, TCDI is used to introduce thiocarbonyl-based protecting groups for various functionalities, which can be selectively removed later in a synthetic sequence.[17]

Synthesis of Thioureas, Thioamides, and Thiocarbamates

The facile displacement of the imidazole groups allows TCDI to serve as a versatile reagent for the synthesis of various sulfur-containing compounds.[2][11] It reacts with amines to form thioureas, with amides to form thioamides, and with alcohols to form thiocarbamates, providing a safe and effective alternative to thiophosgene for these transformations.[2][3]

Polymer Chemistry: RAFT/MADIX Agents

In materials science, TCDI is a key precursor for synthesizing chain transfer agents (CTAs) used in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.[1] These CTAs, such as trithiocarbonates, xanthates, and dithiocarbamates, are crucial for achieving controlled polymer synthesis, enabling the production of polymers with well-defined architectures and low polydispersity.[1][7]

Conclusion

1,1'-Thiocarbonyldiimidazole is a powerful and versatile reagent whose mechanism of action is centered on its ability to efficiently transfer a thiocarbonyl group to nucleophiles. Its role is pivotal in classic transformations like the Corey-Winter olefination and Barton-McCombie deoxygenation, where it enables stereospecific and radical-based deoxygenations, respectively. The insights into its autocatalytic nature and broad applicability in synthesizing peptides, various thiocarbonyl compounds, and RAFT agents underscore its importance for researchers in organic synthesis, drug development, and materials science. Proper handling, particularly its sensitivity to moisture, is critical to ensuring its efficacy and obtaining reproducible, high-yielding results.

References

- 1,1'-Thiocarbonyldiimidazole (TCDI): A Versatile Reagent in Organic Synthesis and Materials Science. (2025). Google AI Test Kitchen.

- 1,1′-Thiocarbonyldiimidazole (TCDI)

- Thiocarbonyldiimidazole. Wikipedia.

- Corey–Winter olefin synthesis. Wikipedia.

- Corey-Winter Olefin

- What is the Role of 1,1'-Thiocarbonyldiimidazole in Organic Synthesis?. Guidechem.

- Corey Winter Olefin

- 1,1′-Thiocarbonyldiimidazole – Applications, Properties, and Industrial Importance. (2025). Self.

- TCDI in Biochemical Synthesis: Peptide Coupling and Group Protection. NINGBO INNO PHARMCHEM CO.,LTD.

- 1,1 -Thiocarbonyldiimidazole = 95.0 S 6160-65-2. Sigma-Aldrich.

- 1,1'-Thiocarbonyldiimidazole-Applic

- Thiocarbonyldiimidazole Manufacturers. (2020). TradeIndia.

- Corey-Winter Reaction. Alfa Chemistry.

- Corey-Winter Olefin Synthesis. (2025). J&K Scientific LLC.

- Mechanistic Studies of Imidazole Autocatalysis in 1,1′-Thiocarbonyldiimidazole-Mediated Couplings of Aniline. (2024). Organic Process Research & Development.

- III. (Thiocarbonyl)imidazolides. (2022). Chemistry LibreTexts.

- Thiocarbonyl Diimidazole. lifechem pharma.

- Development of a Mechanism-Based Kinetic Model and Process Optimization Incorporating Imidazole Autocatalysis in a 1,1′-Thiocarbonyldiimidazole-Mediated Thiocarbonyl Transfer. (2024).

- Synthesis of deoxy sugars. Deoxygenation by treatment with N,N'-thiocarbonyldiimidazole/tri-n-butylstannane. The Journal of Organic Chemistry.

- 1,1 -Thiocarbonyldiimidazole = 95.0 S 6160-65-2. Sigma-Aldrich.

- 1,1'-Thiocarbonyldiimidazole | 6160-65-2. (2025). ChemicalBook.

- Direct Deoxygenation of Free Alcohols and Ketones. (2025). PMC - NIH.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Thiocarbonyldiimidazole - Wikipedia [en.wikipedia.org]

- 3. 1,1'-Thiocarbonyldiimidazole-Application_Chemicalbook [chemicalbook.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 1,1'-Thiocarbonyldiimidazole | 6160-65-2 [chemicalbook.com]

- 8. lifechempharma.com [lifechempharma.com]

- 9. Thiocarbonyldiimidazole Manufacturers [moltuslab.com]

- 10. Corey–Winter olefin synthesis - Wikipedia [en.wikipedia.org]

- 11. Page loading... [guidechem.com]

- 12. jk-sci.com [jk-sci.com]

- 13. Corey-Winter Olefination | NROChemistry [nrochemistry.com]

- 14. alfa-chemistry.com [alfa-chemistry.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Direct Deoxygenation of Free Alcohols and Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 17. nbinno.com [nbinno.com]

The Versatile Thiocarbonyl Transfer Agent: An In-depth Technical Guide to 1,1'-Thiocarbonyldiimidazole (TCDI)

Abstract

This technical guide provides a comprehensive overview of 1,1'-Thiocarbonyldiimidazole (TCDI), a highly versatile and reactive thiocarbonyl transfer agent. Addressed to researchers, scientists, and professionals in drug development, this document delves into the core principles of TCDI, from its synthesis and physicochemical properties to its mechanistic pathways and diverse applications in modern organic synthesis. Particular emphasis is placed on its role as a safer and effective alternative to hazardous reagents like thiophosgene. Key transformations, including the Corey-Winter olefination, Barton-McCombie deoxygenation, and the synthesis of thioamides and thiocarbamates, are discussed in detail, complete with mechanistic diagrams and field-proven experimental protocols. This guide aims to be an essential resource, empowering chemists to leverage the full potential of TCDI in their synthetic endeavors.

Introduction: The Emergence of a Powerful Synthetic Tool

In the landscape of organic synthesis, the transfer of a thiocarbonyl group (C=S) is a fundamental transformation, underpinning the construction of a vast array of functional molecules, from pharmaceuticals to advanced materials. Historically, this transformation has been dominated by highly toxic and hazardous reagents, most notably thiophosgene. The inherent risks associated with such compounds spurred the search for safer, yet equally effective, alternatives. From this pursuit, 1,1'-Thiocarbonyldiimidazole (TCDI) emerged as a superior choice, offering a unique combination of high reactivity, stability, and ease of handling.[1]

TCDI is the sulfur analog of the well-known peptide coupling reagent, carbonyldiimidazole (CDI).[2] Structurally, it is a thiourea derivative featuring two imidazole rings attached to a central thiocarbonyl carbon.[3] This unique arrangement makes the imidazole groups excellent leaving groups, facilitating the transfer of the thiocarbonyl moiety to a wide range of nucleophiles.[3] This reactivity profile has established TCDI as a cornerstone reagent in several named reactions and a versatile tool for the synthesis of diverse molecular architectures.[2]

This guide will provide a deep dive into the world of TCDI, exploring its synthesis, properties, and the mechanistic intricacies of its reactions. We will then transition to its practical applications, offering detailed, step-by-step protocols for key synthetic transformations.

Synthesis and Physicochemical Properties of TCDI

Synthesis of 1,1'-Thiocarbonyldiimidazole

TCDI is commercially available from various suppliers. However, for researchers who wish to prepare it in-house, the most common and straightforward method involves the reaction of thiophosgene with two equivalents of imidazole.[2][3]

Experimental Protocol: Synthesis of 1,1'-Thiocarbonyldiimidazole [2][3]

Materials:

-

Thiophosgene (1 equivalent)

-

Imidazole (2 equivalents)

-

Anhydrous tetrahydrofuran (THF) or other suitable aprotic solvent

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve imidazole (2 equivalents) in anhydrous THF under an inert atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add a solution of thiophosgene (1 equivalent) in anhydrous THF to the cooled imidazole solution via the dropping funnel with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

The reaction mixture will contain a precipitate of imidazole hydrochloride. Filter the mixture under an inert atmosphere to remove the salt.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude TCDI as a yellow solid.

-

The crude product can be purified by recrystallization from a suitable solvent like anhydrous THF or a mixture of THF and hexane to yield pure TCDI.

Note: Thiophosgene is highly toxic and corrosive. This synthesis should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Physicochemical Properties

TCDI is a yellow, crystalline solid that is stable under anhydrous conditions but is sensitive to moisture.[1] Its key physicochemical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₇H₆N₄S |

| Molecular Weight | 178.21 g/mol |

| Appearance | Yellow crystalline powder |

| Melting Point | 101-103 °C |

| Solubility | Soluble in many organic solvents such as THF, dichloromethane, and toluene. |

| Stability | Moisture-sensitive; should be stored in a cool, dry place under an inert atmosphere. |

Reactivity and Mechanistic Pathways

The synthetic utility of TCDI stems from the high reactivity of its central thiocarbonyl carbon towards nucleophiles. The two imidazole rings act as excellent leaving groups, facilitating the transfer of the C=S moiety.

Figure 1: General mechanism of thiocarbonyl transfer from TCDI.

The general mechanism involves the nucleophilic attack of a substrate on the thiocarbonyl carbon of TCDI, forming a tetrahedral intermediate. This intermediate then collapses, expelling an imidazole anion, which is subsequently protonated to yield imidazole and the desired thiocarbonyl-transferred product.

Key Applications in Organic Synthesis

TCDI has found widespread application in a variety of synthetic transformations. The following sections will detail some of the most prominent examples, providing both mechanistic insights and practical experimental protocols.

The Corey-Winter Olefination

The Corey-Winter olefination is a powerful and stereospecific method for the conversion of 1,2-diols to alkenes.[4] This reaction proceeds via a two-step sequence: the formation of a cyclic thionocarbonate from the diol and TCDI, followed by reductive elimination with a phosphite reagent.[4]

Figure 2: Workflow of the Corey-Winter Olefination.

Experimental Protocol: Corey-Winter Olefination of a 1,2-Diol

Materials:

-

1,2-Diol (1 equivalent)

-

1,1'-Thiocarbonyldiimidazole (TCDI) (1.1 equivalents)

-

Anhydrous toluene or other suitable high-boiling aprotic solvent

-

Trimethyl phosphite or triethyl phosphite (excess)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

Step 1: Formation of the Cyclic Thionocarbonate

-

In a flame-dried round-bottom flask, dissolve the 1,2-diol (1 equivalent) and TCDI (1.1 equivalents) in anhydrous toluene under an inert atmosphere.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Once the reaction is complete, cool the mixture to room temperature.

-

The reaction mixture can be washed with water and brine, dried over anhydrous sodium sulfate, and the solvent removed under reduced pressure to yield the crude cyclic thionocarbonate, which can be purified by column chromatography or used directly in the next step.

Step 2: Reductive Elimination to the Alkene

-

Dissolve the crude or purified cyclic thionocarbonate in an excess of trimethyl phosphite or triethyl phosphite.

-

Heat the mixture to reflux under an inert atmosphere. The reaction temperature is typically around 110-120 °C.

-

Monitor the reaction by TLC. The reaction time can vary from a few hours to overnight depending on the substrate.

-

After completion, cool the reaction mixture and remove the excess phosphite reagent by distillation under reduced pressure.

-

The residue contains the desired alkene, which can be purified by column chromatography.

The Barton-McCombie Deoxygenation

The Barton-McCombie deoxygenation is a radical-based reaction that allows for the removal of a hydroxyl group from an alcohol, particularly secondary alcohols.[5] The reaction involves the conversion of the alcohol into a thiocarbonyl derivative, which then undergoes a radical-mediated reduction with a tin hydride reagent.[5] TCDI is an excellent reagent for the initial thiocarbonylation step.

Figure 3: Workflow of the Barton-McCombie Deoxygenation using TCDI.

Experimental Protocol: Barton-McCombie Deoxygenation of a Secondary Alcohol

Materials:

-

Secondary alcohol (1 equivalent)

-

1,1'-Thiocarbonyldiimidazole (TCDI) (1.2 equivalents)

-

Anhydrous toluene or benzene

-

Tributyltin hydride (Bu₃SnH) (1.5 equivalents)

-

Azobisisobutyronitrile (AIBN) (catalytic amount)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

Step 1: Formation of the O-Alkyl Thiocarbonyl Imidazole

-

Dissolve the secondary alcohol (1 equivalent) and TCDI (1.2 equivalents) in anhydrous toluene in a round-bottom flask under an inert atmosphere.

-

Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature. The crude O-alkyl thiocarbonyl imidazole derivative can often be used in the next step without purification.

Step 2: Radical-Mediated Reduction

-

To the solution of the O-alkyl thiocarbonyl imidazole derivative in toluene, add tributyltin hydride (1.5 equivalents) and a catalytic amount of AIBN.

-

Heat the reaction mixture to reflux (around 80-110 °C) under an inert atmosphere.

-

Monitor the reaction by TLC. The deoxygenation is typically complete within a few hours.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

The crude product will contain the desired alkane and tin byproducts. The tin residues can be removed by partitioning the crude mixture between acetonitrile and hexane, or by column chromatography on silica gel.

Synthesis of Thioamides and Thiocarbamates

TCDI is a highly effective reagent for the synthesis of thioamides and thiocarbamates from amines and alcohols, respectively. The reaction proceeds readily at room temperature or with gentle heating.

Experimental Protocol: Synthesis of an N-Aryl Thioamide

Materials:

-

Aniline derivative (1 equivalent)

-

1,1'-Thiocarbonyldiimidazole (TCDI) (1.1 equivalents)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

In a round-bottom flask, dissolve the aniline derivative (1 equivalent) in anhydrous DCM under an inert atmosphere.

-

Add TCDI (1.1 equivalents) portion-wise to the stirred solution at room temperature.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is usually complete within 1-3 hours.

-

Once the reaction is complete, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

The resulting crude thioamide can be purified by recrystallization or column chromatography.

Experimental Protocol: Synthesis of an O-Alkyl Thiocarbamate

Materials:

-

Alcohol (1 equivalent)

-

1,1'-Thiocarbonyldiimidazole (TCDI) (1.1 equivalents)

-

Anhydrous tetrahydrofuran (THF)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

In a round-bottom flask, dissolve the alcohol (1 equivalent) in anhydrous THF under an inert atmosphere.

-

Add TCDI (1.1 equivalents) to the solution at room temperature.

-

Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete as indicated by TLC.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford the pure O-alkyl thiocarbamate.

Peptide Coupling

Analogous to its oxygen counterpart, CDI, TCDI can also be employed as a coupling reagent in peptide synthesis.[6] It activates the carboxylic acid of an N-protected amino acid to form a reactive acyl imidazolide, which then reacts with the amino group of another amino acid or peptide to form the amide bond.

Experimental Protocol: Dipeptide Synthesis using TCDI

Materials:

-

N-protected amino acid (e.g., Boc-Ala-OH) (1 equivalent)

-

Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl) (1 equivalent)

-

1,1'-Thiocarbonyldiimidazole (TCDI) (1 equivalent)

-

Tertiary amine base (e.g., triethylamine or N-methylmorpholine) (1 equivalent)

-

Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

In a round-bottom flask, suspend the N-protected amino acid (1 equivalent) and TCDI (1 equivalent) in anhydrous DCM under an inert atmosphere.

-

Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the reactive acyl imidazolide.

-

In a separate flask, dissolve the amino acid ester hydrochloride (1 equivalent) in anhydrous DCM and add the tertiary amine base (1 equivalent) to neutralize the salt.

-

Add the solution of the free amino acid ester to the activated N-protected amino acid solution.

-

Stir the reaction mixture at room temperature overnight.

-

Monitor the reaction progress by TLC.

-

Upon completion, wash the reaction mixture with dilute acid (e.g., 1 M HCl), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude dipeptide can be purified by column chromatography.

Safety and Handling

While TCDI is a significantly safer alternative to thiophosgene, it is still a reactive chemical and should be handled with appropriate care.[1]

-

Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a lab coat when handling TCDI.

-

Ventilation: Work in a well-ventilated fume hood to avoid inhalation of dust.

-

Moisture Sensitivity: TCDI is moisture-sensitive and should be stored in a tightly sealed container under an inert atmosphere in a cool, dry place.[1]

-

In case of contact: In case of skin or eye contact, flush immediately with copious amounts of water and seek medical attention.

Conclusion

1,1'-Thiocarbonyldiimidazole has firmly established itself as an indispensable reagent in the modern organic synthesis toolbox. Its high reactivity, coupled with its enhanced safety profile compared to traditional thiocarbonylating agents, makes it a preferred choice for a wide range of chemical transformations. From the stereospecific synthesis of alkenes in the Corey-Winter olefination to the mild deoxygenation of alcohols via the Barton-McCombie reaction, and the straightforward synthesis of thioamides, thiocarbamates, and peptides, the versatility of TCDI is undeniable. The detailed protocols and mechanistic insights provided in this guide are intended to equip researchers with the knowledge and practical tools necessary to confidently and effectively utilize this powerful thiocarbonyl transfer agent in their pursuit of novel molecular discovery and development.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Chemical Potential: The Versatile Applications of Thiocarbonyldiimidazole. Retrieved from [Link]

-

Wikipedia. (n.d.). Corey–Winter olefin synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). Thiocarbonyldiimidazole. Retrieved from [Link]

-

Grokipedia. (n.d.). Barton–McCombie deoxygenation. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. TCDI in Biochemical Synthesis: Peptide Coupling and Group Protection. Retrieved from [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Thiocarbonyldiimidazole - Wikipedia [en.wikipedia.org]

- 4. Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. organicreactions.org [organicreactions.org]

- 6. Barton-McCombie Reaction [organic-chemistry.org]

A Technical Guide to the Fundamental Chemistry and Applications of 1,1'-Thiocarbonyldiimidazole (TCDI)

This guide provides an in-depth exploration of 1,1'-Thiocarbonyldiimidazole (TCDI), a pivotal reagent in modern organic synthesis. Designed for researchers, chemists, and drug development professionals, this document elucidates the core chemical principles of TCDI, its versatile reactivity, and its practical applications, moving beyond simple procedural descriptions to offer insights into the causality behind its synthetic utility.

Introduction: The Unique Profile of a Versatile Reagent

1,1'-Thiocarbonyldiimidazole (TCDI) is the sulfur analog of the well-known coupling reagent, 1,1'-carbonyldiimidazole (CDI).[1] Structurally, it is a thiourea derivative featuring a central thiocarbonyl group flanked by two imidazole rings.[2] This unique arrangement confers a high degree of reactivity, making TCDI an indispensable tool for a variety of chemical transformations.[3] Its primary value lies in its function as a thiocarbonyl transfer agent, offering a significantly safer and more manageable alternative to the highly toxic and volatile thiophosgene.[1][4] The facile displacement of its imidazole groups upon nucleophilic attack is the cornerstone of its reactivity, enabling a wide range of applications from classic named reactions to the synthesis of complex biomolecules and advanced polymers.[2][4]

Physicochemical Properties and Safe Handling

TCDI is a yellow crystalline solid that is stable for long-term storage under appropriate conditions.[3][5] However, its efficacy is contingent on proper handling, as it is sensitive to moisture.[3][5]

Table 1: Physicochemical Properties of TCDI

| Property | Value | References |

| Molecular Formula | C₇H₆N₄S | |

| Molecular Weight | 178.21 g/mol | [1] |

| Appearance | Bright yellow crystalline powder | [5][6] |

| Melting Point | 98-103 °C | [1][5] |

| Solubility | Soluble in dichloromethane, tetrahydrofuran, toluene | [3][5] |

| Stability | Stable, but sensitive to moisture and air | [5] |

Safety and Handling Protocol: Due to its reactivity and classification as an irritant, strict safety protocols are mandatory when handling TCDI.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves to prevent eye and skin contact.[7][8]

-

Ventilation: Handle TCDI exclusively in a well-ventilated fume hood to minimize inhalation exposure.[3][7]

-

Storage: Store in a cool, dry place (refrigerated at 2-8°C is recommended) under an inert atmosphere.[5][6][7] The container must be kept tightly sealed to prevent decomposition from moisture.[3]

-

Incompatibilities: Avoid contact with strong acids and strong oxidizing agents.[5]

-

Spills: In case of a spill, sweep up the solid material carefully, avoiding dust formation, and place it into a suitable container for disposal.[7]

Synthesis of 1,1'-Thiocarbonyldiimidazole

While TCDI is commercially available, it can be readily synthesized in the laboratory. The standard and most direct method involves the reaction of thiophosgene with two equivalents of imidazole.[1][2][9] This reaction proceeds efficiently, with the imidazole acting as both the nucleophile and the base to neutralize the liberated HCl.

Caption: Synthesis of TCDI from thiophosgene and imidazole.

Core Reactivity: The Mechanism of Thiocarbonyl Transfer

The synthetic utility of TCDI is rooted in its electrophilic thiocarbonyl carbon. This carbon is highly susceptible to attack by a wide range of nucleophiles, including alcohols and amines.[3] The key to this reactivity is the excellent leaving group ability of the imidazole anion. Once a nucleophile attacks the thiocarbonyl carbon, the tetrahedral intermediate readily collapses, displacing one of the imidazole rings. A second nucleophilic attack or subsequent reaction can then displace the second imidazole group.

Recent studies have also highlighted the phenomenon of imidazole autocatalysis in TCDI-mediated couplings, where the imidazole released during the reaction can itself catalyze further reactions.[10][11] This suggests a more complex mechanism than a simple uncatalyzed nucleophilic substitution and is a critical consideration for reaction optimization and kinetic modeling.[10][11]

Caption: General mechanism of nucleophilic attack on TCDI.

Key Applications in Organic Synthesis

TCDI's predictable reactivity makes it a cornerstone reagent for several critical transformations in organic synthesis.

The Corey-Winter Olefin Synthesis

This powerful reaction provides a stereospecific method for converting vicinal diols (1,2-diols) into alkenes.[4][9] The causality behind this transformation lies in a two-step sequence that preserves the stereochemistry of the starting material.

-

Formation of a Cyclic Thionocarbonate: The diol reacts with TCDI to form a five-membered cyclic thionocarbonate. This step proceeds readily due to the favorable intramolecular cyclization.[2]

-

Reductive Elimination: The thionocarbonate is then treated with a trialkyl phosphite, which desulfurizes the intermediate, leading to a stereospecific elimination that yields the corresponding alkene.[9]

Caption: Experimental workflow for the Corey-Winter Olefin Synthesis.

Protocol: Corey-Winter Olefin Synthesis

-

Setup: Under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the vicinal diol in a suitable anhydrous solvent (e.g., THF or toluene).

-

Thionocarbonate Formation: Add 1.1 equivalents of TCDI to the solution. Stir the reaction at room temperature or with gentle heating until TLC or LCMS analysis indicates complete consumption of the starting diol.

-

Desulfurization: Add 2-3 equivalents of a trialkyl phosphite (e.g., triethyl phosphite) directly to the reaction mixture.

-

Elimination: Heat the mixture to reflux. The reaction progress can be monitored by the evolution of gas (CO₂) and analytical techniques.

-

Workup: After completion, cool the reaction, concentrate it under reduced pressure, and purify the resulting alkene by column chromatography.

The Barton-McCombie Deoxygenation

This reaction is a cornerstone of radical chemistry, enabling the deoxygenation of secondary alcohols to the corresponding alkanes.[2][4] TCDI is crucial for the initial step, which converts the alcohol into a radical precursor.

-

Imidazolide Formation: The secondary alcohol is treated with TCDI to form an imidazole-1-thiocarbonyl derivative, also known as a thiocarbonylimidazolide. This derivative is more amenable to radical reactions than the original alcohol.[2]

-

Radical Reduction: The thiocarbonylimidazolide is then subjected to radical chain reaction conditions, typically using tributyltin hydride (Bu₃SnH) and a radical initiator like azobisisobutyronitrile (AIBN).[2] This process efficiently removes the thiocarbonyl group, replacing it with a hydrogen atom.

Caption: Experimental workflow for the Barton-McCombie Deoxygenation.

Protocol: Barton-McCombie Deoxygenation

-

Setup: In a flask equipped with a reflux condenser under an inert atmosphere, dissolve the secondary alcohol in an anhydrous solvent like toluene.

-

Imidazolide Formation: Add 1.0-1.2 equivalents of TCDI. Heat the mixture to reflux until the formation of the intermediate is complete (monitor by TLC/LCMS).

-

Radical Initiation: To the refluxing solution, slowly add a solution of 1.5-2.0 equivalents of tributyltin hydride and a catalytic amount of AIBN (0.1-0.2 equivalents) in the same solvent over several hours using a syringe pump. The slow addition is crucial to minimize side reactions.

-

Reaction Completion: Continue refluxing until the thiocarbonylimidazolide is fully consumed.

-

Workup: Cool the reaction mixture and remove the solvent in vacuo. The crude product will contain tin byproducts, which are typically removed by column chromatography on silica gel or by precipitation with potassium fluoride.

Synthesis of Thioureas, Thiocarbamates, and Thioamides

TCDI serves as an excellent reagent for the synthesis of various sulfur-containing functional groups that are prevalent in medicinal chemistry and agrochemicals.[3][12]

-

Thioureas: Reaction of TCDI with two equivalents of a primary or secondary amine yields symmetrical thioureas. Unsymmetrical thioureas can be prepared by sequential addition of different amines.

-

Thiocarbamates: TCDI reacts with an alcohol to form a thiocarbonylimidazolide, which can then be reacted with an amine to produce a thiocarbamate.

-